Cas no 2229487-04-9 (2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid)

2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid
- 2229487-04-9
- EN300-1881646
- 2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid
-
- インチ: 1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-12-5-4-8(16)6-10(12)9-7-11(9)13(18)19/h4-6,9,11H,7H2,1-3H3,(H,17,20)(H,18,19)
- InChIKey: XGYZVIIQDGEUGB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1CC1C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 311.0924357g/mol
- どういたいしつりょう: 311.0924357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881646-1.0g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1881646-0.05g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1881646-10.0g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1881646-5g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1881646-1g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1881646-0.5g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1881646-0.1g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1881646-5.0g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1881646-0.25g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1881646-10g |
2-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)cyclopropane-1-carboxylic acid |
2229487-04-9 | 10g |
$4236.0 | 2023-09-18 |
2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2229487-04-9) and Its Emerging Applications in Chemical Biology
2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid, identified by the CAS number 2229487-04-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their rigid three-membered ring structure, making them valuable scaffolds in drug design and molecular recognition studies.
The presence of a tert-butoxy carbonylamino group and a 5-chlorophenyl moiety in the molecular structure of this compound suggests its utility as a key intermediate in the synthesis of biologically active molecules. The tert-butoxy carbonylamino moiety is particularly noteworthy, as it serves as a protective group for amino functions and can be selectively removed under mild acidic conditions, facilitating the synthesis of complex peptides and proteins. This feature makes the compound a promising candidate for applications in peptide coupling reactions and proteomics research.
The 5-chlorophenyl substituent introduces electrophilic characteristics to the aromatic ring, enhancing its reactivity in various chemical transformations. This reactivity can be exploited in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in the construction of biaryl compounds. Such biaryl structures are prevalent in many pharmacologically active agents, including anticancer and anti-inflammatory drugs.
In recent years, there has been growing interest in cyclopropanecarboxylic acids due to their ability to modulate enzyme activity and interact with biological targets. The rigid cyclopropane ring can impose conformational constraints on molecules, influencing their binding affinity and selectivity. This structural motif has been successfully incorporated into various drug candidates, demonstrating its potential in therapeutic applications.
One of the most compelling aspects of 2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid is its versatility as a building block for more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of this compound have shown promise in inhibiting kinases, which are critical regulators of cell proliferation and differentiation.
The 5-chlorophenyl group also allows for further functionalization through halogen-metal exchange reactions, enabling the introduction of diverse substituents at specific positions on the aromatic ring. This flexibility is particularly valuable in medicinal chemistry, where precise tuning of molecular properties is often required to optimize pharmacokinetic profiles.
Recent studies have highlighted the role of cyclopropanecarboxylic acids in modulating immune responses. The unique structural features of these compounds can interact with immune receptors, leading to the development of immunomodulatory agents. For example, derivatives of this compound have been investigated for their potential to enhance vaccine efficacy by improving antigen presentation.
The synthesis of 2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid involves multi-step organic transformations that showcase modern synthetic methodologies. The use of palladium-catalyzed cross-coupling reactions has enabled efficient construction of the desired framework. Additionally, protecting group strategies have been employed to ensure regioselective functionalization, highlighting the importance of advanced synthetic techniques in accessing complex molecules.
In conclusion, 2-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2229487-04-9) represents a significant advancement in chemical biology research. Its unique structural attributes and reactivity make it a valuable tool for drug discovery and molecular engineering. As research continues to uncover new applications for this compound, its importance in developing innovative therapeutic strategies is likely to grow even further.
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